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molecular formula C14H13BrS B8653550 Benzyl(3-bromo-2-methylphenyl)sulfane

Benzyl(3-bromo-2-methylphenyl)sulfane

Cat. No. B8653550
M. Wt: 293.22 g/mol
InChI Key: KSGXBGGMDILHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378092B2

Procedure details

2,6-dibromotoluene (20 g, 100 mmol) in dioxane (160 ml) was stirred under argon. Then, DIPEA (30.9 ml, 160 mmol), xantphos (2.77 g, 4.8 mmol) and Pd2(dba)3 (2.4 g, 2.4 mmol) were added and the reaction was heated to 100° C. Phenyl-methanethiol (9.4 ml, 80 mmol) was slowly added and the reaction stirred for 6 h. The reaction was quenched by the addition of 150 ml of H2O. After extraction (three times) with ethyl acetate, the combined organic layers were washed with water, dried with Na2SO4, evaporated to dryness and the product was purified by silica gel chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
30.9 mL
Type
reactant
Reaction Step Two
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH3:9].CCN(C(C)C)C(C)C.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[C:61]1([CH2:67][SH:68])[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:67]([S:68][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH3:9])[C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.77 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
2.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
9.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 150 ml of H2O
EXTRACTION
Type
EXTRACTION
Details
After extraction (three times) with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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